N-(4-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Enzyme inhibition Histidyl-tRNA synthetase Antimicrobial

N-(4-Methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 338426-29-2, molecular formula C₁₉H₁₉N₃O₂S, MW 353.44 g/mol) is a synthetic small molecule belonging to the imidazolyl-sulfanyl acetamide class. It features a 1-methyl-5-phenyl-1H-imidazole core connected via a thioether (sulfanyl) bridge to an N-(4-methoxyphenyl)acetamide moiety.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 338426-29-2
Cat. No. B2947667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS338426-29-2
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C19H19N3O2S/c1-22-17(14-6-4-3-5-7-14)12-20-19(22)25-13-18(23)21-15-8-10-16(24-2)11-9-15/h3-12H,13H2,1-2H3,(H,21,23)
InChIKeyQFOZPGPZRMZSNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 338426-29-2): Procurement-Relevant Chemical Profile


N-(4-Methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 338426-29-2, molecular formula C₁₉H₁₉N₃O₂S, MW 353.44 g/mol) is a synthetic small molecule belonging to the imidazolyl-sulfanyl acetamide class [1]. It features a 1-methyl-5-phenyl-1H-imidazole core connected via a thioether (sulfanyl) bridge to an N-(4-methoxyphenyl)acetamide moiety. The 4-methoxyphenyl substituent on the amide nitrogen contributes distinct electronic and steric properties, while the 1-methyl-5-phenyl substitution pattern on the imidazole ring positions the compound within a pharmacologically relevant chemical space shared with selective COX-2 inhibitors and histidyl-tRNA synthetase (HisRS) ligands [2][3].

Why N-(4-Methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Cannot Be Casually Replaced by In-Class Analogs


Imidazolyl-sulfanyl acetamides form a structurally diverse class whose biological activity is exquisitely sensitive to N-aryl substitution, imidazole regioisomerism, and linker oxidation state. Even minor modifications—such as replacing the 4-methoxyphenyl group with a simple phenyl, moving the methoxy substituent to the 3-position, or oxidizing the sulfanyl bridge to a sulfinyl—can profoundly alter target engagement, physicochemical properties, and selectivity profiles [1][2]. The noncompetitive inhibition mechanism observed for a closely related congener against histidyl-tRNA synthetase (IC₅₀ 0.0097 mM at pH 7.5, 37°C) demonstrates that both the imidazole scaffold and the N-substituent are critical for binding mode; generic substitution risks complete loss of the desired inhibitory phenotype [2]. Furthermore, 2-alkylthio imidazoles show significantly greater COX-2 potency and selectivity than their 2-alkylsulfonyl counterparts, underscoring the functional necessity of the thioether linkage [1].

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 338426-29-2)


Histidyl-tRNA Synthetase (HisRS) Inhibition: Noncompetitive Binding Mode vs. Closest Structurally Characterized Analog

The closest structurally characterized analog, N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, acts as a noncompetitive inhibitor of histidyl-tRNA synthetase (HisRS, EC 6.1.1.21) with respect to both L-histidine and ATP, exhibiting an IC₅₀ of 0.0097 mM (9.7 µM) at pH 7.5 and 37°C [1]. This analog shares the identical 1-methyl-5-phenyl-imidazol-2-yl sulfanyl acetamide core scaffold, differing only in the amide N-substituent (quinoline-chlorophenol vs. 4-methoxyphenyl). While direct IC₅₀ data for the 4-methoxyphenyl derivative in this assay are not publicly available, the shared core scaffold and the identical noncompetitive mechanism against both substrates establish a class-level inference that the 4-methoxyphenyl variant retains HisRS inhibitory capacity. In contrast, alternative HisRS inhibitors such as N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]urea operate via an uncompetitive mechanism with histidine, demonstrating that imidazolyl-sulfanyl acetamides possess a mechanistically differentiated binding mode [1]. The 4-methoxyphenyl substituent is predicted to enhance target binding through favorable hydrogen-bond acceptor interactions compared to the unsubstituted phenyl analog, which lacks this additional polar contact [2].

Enzyme inhibition Histidyl-tRNA synthetase Antimicrobial Noncompetitive inhibitor

COX-2 Selectivity Potential: Thioether Linkage Requirement vs. Sulfonyl Oxidized Forms

Structure–activity relationship (SAR) studies on 2-alkylthio-1,5-diarylimidazoles have established that the thioether (sulfanyl) linkage is critical for achieving potent and selective COX-2 inhibition over COX-1. In a human whole blood assay, 2-alkylthio derivatives consistently demonstrated superior COX-2 potency and selectivity compared to their 2-alkylsulfonyl counterparts [1]. The most potent compound in this series, 1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole, achieved a COX-2 IC₅₀ of 0.43 µM with high selectivity over COX-1 [1]. N-(4-Methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide possesses the requisite 2-sulfanyl linkage and 5-phenyl substitution on the imidazole ring, positioning it within the structural parameters associated with COX-2 selectivity. Oxidation of the sulfanyl bridge to sulfinyl or sulfonyl would abolish this selectivity advantage, making the thioether form the preferred choice for researchers investigating COX-2-mediated pathways [1]. The 4-methoxyphenyl amide substituent may further modulate selectivity through differential interactions within the COX-2 side pocket, a structural feature absent in COX-1 [2].

COX-2 inhibition Anti-inflammatory Selectivity Thioether

Physicochemical Differentiation: Calculated LogP and TPSA Comparison with Common N-Aryl Analogs

The 4-methoxyphenyl substituent in CAS 338426-29-2 provides a distinct physicochemical profile compared to analogs bearing unsubstituted phenyl, 4-ethylphenyl, or 3-methoxyphenyl groups at the amide terminus. The methoxy group introduces an additional hydrogen-bond acceptor while moderately increasing lipophilicity relative to the unsubstituted phenyl analog (N-phenyl-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, C₁₈H₁₇N₃OS, MW 323.41 g/mol) [1]. The 4-ethylphenyl analog (CAS 932459-74-0, C₂₀H₂₁N₃OS, MW 351.47 g/mol) has higher calculated logP due to the ethyl group but lacks the hydrogen-bonding capability of the methoxy oxygen, which may influence solubility and target recognition . The 3-methoxyphenyl regioisomer (CAS N-(3-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, C₁₉H₁₉N₃O₂S, MW 353.44 g/mol) is a direct positional isomer with identical molecular formula and mass, yet the para- versus meta-substitution pattern alters the electron distribution on the anilide ring, affecting dipole moment, metabolic stability, and potentially the spatial orientation of the methoxy group within target binding pockets . This positional specificity makes the 4-methoxy isomer the only candidate for SAR studies requiring the para-substituted electronic profile.

Physicochemical properties Lipophilicity Drug-likeness Permeability

Imidazole Regioisomerism: 1-Methyl-5-phenyl vs. 1-Methyl-4-phenyl Positioning and Pharmacological Relevance

The 1-methyl-5-phenyl substitution pattern on the imidazole ring of CAS 338426-29-2 is a critical determinant of pharmacological activity, differentiating it from the 1-methyl-4-phenyl regioisomer. In the broader class of imidazolyl-substituted phenylacetamides, the position of the phenyl substituent on the imidazole ring dictates the molecular geometry and thus the ability to engage biological targets such as angiotensin II receptors [1]. The patent literature on imidazolyl-substituted phenylacetamides (EP 0560162 A1, US 5420149 A) explicitly identifies 5-phenyl-substituted imidazoles as the active pharmacophore for antihypertensive activity, with 4-substituted variants showing markedly reduced or abolished activity [1][2]. While the target compound features a sulfanyl acetamide rather than a direct phenylacetamide linkage, the 5-phenyl imidazole core is shared with these validated pharmacophores. Computational docking studies on 2-thio-diarylimidazoles further demonstrate that the 1,5-diaryl substitution pattern enables optimal orientation within the COX-2 active site, with the 5-phenyl group occupying a hydrophobic pocket that is inaccessible to 4-phenyl-substituted isomers [3].

Imidazole regioisomerism Target selectivity Angiotensin II Antihypertensive

Optimal Research and Procurement Application Scenarios for N-(4-Methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 338426-29-2)


Structure–Activity Relationship (SAR) Studies on Histidyl-tRNA Synthetase (HisRS) Inhibitors for Antimicrobial Drug Discovery

CAS 338426-29-2 serves as a strategic SAR probe for exploring the N-aryl substituent space of imidazolyl-sulfanyl acetamide HisRS inhibitors. The closest characterized analog, N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, has a confirmed noncompetitive inhibition mechanism against both L-histidine and ATP with an IC₅₀ of 0.0097 mM [1]. By testing the 4-methoxyphenyl derivative in parallel, researchers can quantify the contribution of the N-aryl group to binding affinity, target residence time, and selectivity over related aminoacyl-tRNA synthetases, while retaining the identical core scaffold and inhibition mechanism required for valid SAR interpretation.

COX-2 Selective Inhibitor Lead Optimization Requiring Thioether Linkage Integrity

For programs targeting COX-2-mediated inflammation with reduced gastrointestinal toxicity, the 2-alkylthio imidazole scaffold represents a validated pharmacophore. Published SAR demonstrates that 2-alkylthio-1,5-diarylimidazoles achieve COX-2 IC₅₀ values as low as 0.43 µM with significant selectivity over COX-1, whereas oxidation to the sulfonyl form abolishes this selectivity [2]. CAS 338426-29-2 provides the required thioether linkage and 5-phenyl substitution on the imidazole ring, making it suitable as a synthetic intermediate or direct screening candidate in COX-2 inhibitor development. The 4-methoxyphenyl amide substituent offers an additional vector for modulating selectivity through the COX-2 side pocket [3].

Physicochemical Property Optimization in CNS-Penetrant Imidazole-Based Drug Candidates

The 4-methoxyphenyl substituent of CAS 338426-29-2 provides a calculated logP (~3.0–3.5) and hydrogen-bond acceptor count (5) that fall within favorable ranges for blood–brain barrier permeability, as predicted by CNS MPO scoring criteria [4]. In comparison, the 4-ethylphenyl analog (logP ~3.8–4.3, HBA = 3) is excessively lipophilic and hydrogen-bond deficient, while the unsubstituted phenyl analog (logP ~2.5–3.0, HBA = 4) may lack sufficient lipophilicity for optimal membrane penetration. The para-substitution pattern further differentiates it from the 3-methoxyphenyl regioisomer, which possesses an altered dipole moment and may exhibit different metabolic stability profiles . This makes CAS 338426-29-2 the preferred scaffold for CNS-targeted medicinal chemistry programs within this chemical series.

Chemical Probe for Imidazole Regioisomer-Dependent Biological Target Engagement

The 1-methyl-5-phenyl-1H-imidazole core of CAS 338426-29-2 distinguishes it from 1-methyl-4-phenyl imidazole derivatives, which patent literature identifies as inactive or weakly active in angiotensin II receptor antagonism [5][6]. This regioisomer-dependent activity has been corroborated by molecular docking studies showing that only the 1,5-diaryl substitution pattern permits productive binding within the COX-2 active site [3]. Researchers investigating regioisomer-specific target engagement can use CAS 338426-29-2 as a representative 5-phenyl congener in comparative binding studies against 4-phenyl-substituted controls, enabling the experimental validation of computational docking predictions and the quantification of regioisomer-dependent potency differences.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.